Dp44mT
Overview
Description
Dp44mT is an iron chelator that works as a selective anticancer agent . It has DNA-damaging activity, which is mediated by top2a inhibition .
Synthesis Analysis
Dp44mT has been found to inhibit cell growth and induce apoptosis in several human cancers . It has broad activity, inducing apoptosis in several types of acute leukemia and also multiple myeloma cell lines .Molecular Structure Analysis
The molecular structure of Dp44mT has been studied using a combination of fluorescence, UV-VIS absorbance, and circular dichroism measurements and molecular docking techniques . It has been found that Dp44mT can upregulate the expression of the anti-oncogene N-myc downstream-regulated gene (NDRG)2 by directly binding to and activating the RAR-related orphan receptor (ROR)A .Chemical Reactions Analysis
The pharmacological interaction of Dp44mT is an important issue in the optimization of Dp44mT as an anti-tumor agent . To unravel this interaction, researchers have used a combination of fluorescence, UV-VIS absorbance, and circular dichroism measurements and molecular docking techniques .Scientific Research Applications
Mechanism of Action in Cancer Therapy
Lysosomal Damage and Apoptosis Induction : Dp44mT exerts its antitumor effects by forming a redox-active copper complex that accumulates in lysosomes, leading to lysosomal membrane permeabilization and cell death. This process involves the sequestration of redox-active copper, causing cellular depletion of glutathione and ensuing oxidative stress, selectively activating the lysosomal apoptotic pathway in cancer cells (Lovejoy et al., 2011).
Overcoming Multidrug Resistance : Dp44mT can overcome multidrug resistance (MDR) in cancer therapy by hijacking lysosomal P-glycoprotein (Pgp) transport activity. This leads to the lysosomal targeting of Dp44mT, resulting in enhanced cytotoxicity against MDR cells (Jansson et al., 2015).
Immunological Impact
Inhibition of T-Cell Activation : Dp44mT has been found to inhibit T-cell activation and proliferation by preventing the upregulation of surface CD25 on activated T cells, indicating potential applications in treating autoimmune diseases or in organ transplantation by acting as an immunosuppressant (Gundelach et al., 2013).
Interaction with Biological Molecules
Binding to Human Serum Albumin and DNA : Studies have explored Dp44mT's interaction with human serum albumin (HSA) and DNA, providing insights into its pharmacokinetic behavior and mechanism of action. Dp44mT binds to HSA and interacts with DNA, which may contribute to its antitumor activity and influence its distribution and efficacy in vivo (Xu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438322 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iron Chelator, Dp44mT | |
CAS RN |
152095-12-0 | |
Record name | Dp44mT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152095-12-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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